molecular formula C22H26O8 B2695700 Podophyllol CAS No. 78339-51-2

Podophyllol

Cat. No. B2695700
CAS RN: 78339-51-2
M. Wt: 418.442
InChI Key: HNOIIHCYJKCZRK-SORVUCRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Podophyllol, also known as Podophyllum, is used to remove benign growths such as certain kinds of warts . It works by destroying the tissue of the growth . A few hours after this compound is applied to a wart, the wart becomes blanched (loses all color). In 24 to 48 hours, the medicine causes death of the tissue .


Synthesis Analysis

The synthesis of this compound involves complex biochemical processes. High throughput transcriptome sequences or genomic sequence data from the Indian Mayapple are essential for further understanding of the podophyllotoxin biosynthetic pathway .


Chemical Reactions Analysis

This compound derivatives can induce cell cycle G2/M arrest and DNA/RNA breaks by targeting tubulin and topoisomerase II .


Physical And Chemical Properties Analysis

This compound is a natural occurring aryltetralin lignan with characteristic four conjugated rings system and a free-rotating tri-substituted benzene ring .

Scientific Research Applications

Podophyllotoxin as a Precursor for Anticancer Drugs

  • Podophyllotoxin, derived from Podophyllum species, is crucial for creating effective anticancer drugs, such as etoposide and teniposide. These drugs, developed from podophyllotoxin derivatives, show significant clinical effects against various cancers, owing to their unique mechanisms of action like inhibiting DNA topoisomerase II and microtubule assembly. This highlights podophyllotoxin's pivotal role in modern oncology (Xu, Lv, & Tian, 2009).

Advances in Derivative Synthesis and Applications

  • Recent research emphasizes the synthesis of new podophyllotoxin derivatives for enhanced antitumor activity. Modifications in its structure have resulted in compounds like GP-11, which are nearly as effective as etoposide. The exploration of these derivatives continues to contribute significantly to cancer treatment strategies (Damayanthi & Lown, 1998).

Biotechnological Approaches for Sustainable Production

  • Addressing the demand for podophyllotoxin in pharmaceuticals, biotechnological methods are being explored for sustainable production. This includes the development of plant cell cultures capable of producing podophyllotoxin and its derivatives, providing a renewable source beyond plant extraction. Such innovations are crucial for maintaining a steady supply for medical applications (Kumari, Singh, & Kumar, 2017).

Exploring Molecular Mechanisms and Future Prospects

  • Understanding the molecular mechanisms of podophyllotoxin and its derivatives is essential for developing better cancer therapies. Research into these mechanisms, including cell cycle arrest and DNA/RNA breaks, helps in designing more effective drugs with improved bioavailability and reduced systemic toxicity (Fan et al., 2021).

Harnessing Endophyte Fungi for Podophyllotoxin Production

  • Endophyte fungi isolated from Podophyllum species have shown the potential to produce podophyllotoxin, offering an alternative method for its production. This approach could alleviate the reliance on plant extraction, thus conserving wild plant species and providing a sustainable source for pharmaceutical needs (Eyberger, Dondapati, & Porter, 2006).

Mechanism of Action

Target of Action

Podophyllol, also known as podophyllotoxin, primarily targets the Tubulin alpha-4A chain, Tubulin beta chain, and DNA topoisomerase 2-alpha . These targets play crucial roles in cell division and DNA replication, making them important targets for anticancer drugs .

Mode of Action

This compound interacts with its targets by inhibiting their functions. It binds to and inhibits topoisomerase II during the late S and early G2 stage of the cell cycle . This binding stabilizes the temporary break caused by the enzyme, disrupting the reparation of the break through which the double-stranded DNA passes, and consequently stops DNA unwinding and replication .

Biochemical Pathways

This compound affects the biochemical pathways related to cell division and DNA replication. By inhibiting topoisomerase II, it disrupts the normal cell cycle, leading to cell death . This makes it effective against rapidly dividing cells, such as cancer cells .

Result of Action

The primary result of this compound’s action is the inhibition of cell division and DNA replication. This leads to cell death, particularly in rapidly dividing cells such as cancer cells . Therefore, this compound has potent anticancer properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, light intensity may play a regulatory role in enhancing flavonoid accumulation that allows Sinopodophyllum hexandrum, a plant that produces this compound, to adapt to elevated-altitude coupled with high light intensity . Furthermore, soil nutrients and other environmental factors have been shown to impact the content of this compound in Podophyllum hexandrum populations .

Safety and Hazards

Podophyllol is a poison and can cause serious side effects if not used properly . It can cause severe skin burns and eye damage, and may damage fertility or the unborn child .

Future Directions

The challenges of low bioavailability, systemic toxicity, and drug resistance of Podophyllol and its naturally occurring congeners demand continuous devotions towards improving the druggability of these drugs and continue to seek structure-optimization strategies . The discovery of renewable sources including microbial origin for podophyllotoxin is another possible approach .

Biochemical Analysis

Biochemical Properties

Podophyllol interacts with various biomolecules in biochemical reactions. It has been found to interact with DNA and its replication process, exerting its antimitotic effects . The compound also interacts with enzymes such as DNA topoisomerase II, causing cell cycle arrest in the S-phase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can stop the replication of both cellular and viral DNA by binding necessary enzymes . Additionally, it can destabilize microtubules and prevent cell division , influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It binds to tubulin, disrupting the microtubules of the mitotic spindle, which is a key mechanism of its mitosis blockage . This interaction with tubulin leads to the inhibition of cell division.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific data on this compound’s stability, degradation, and long-term effects on cellular function are limited, it’s known that the compound’s cytotoxic effects against cancer cells have established its pronounced activity .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it’s known that the compound’s effects can vary with different dosages. High doses of this compound can cause systemic toxicity and development of drug resistance .

Metabolic Pathways

This compound is involved in several metabolic pathways. The expression levels of a series of this compound biosynthesis-related genes were found to be much higher in certain stages, suggesting variations in the biosynthesis of this compound .

Transport and Distribution

Atp-binding cassette (ABC) transporters have been suggested to play a role in the transport and accumulation of this compound .

properties

IUPAC Name

(5R,6R,7R,8R)-6,7-bis(hydroxymethyl)-8-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O8/c1-26-18-4-11(5-19(27-2)22(18)28-3)20-12-6-16-17(30-10-29-16)7-13(12)21(25)15(9-24)14(20)8-23/h4-7,14-15,20-21,23-25H,8-10H2,1-3H3/t14-,15-,20+,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOIIHCYJKCZRK-YJPXFSGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]([C@@H]([C@H](C3=CC4=C(C=C23)OCO4)O)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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